Cas no 160797-29-5 ((R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine)

(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine structure
160797-29-5 structure
Product Name:(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
CAS No:160797-29-5
MF:C10H11F2N
MW:183.1978495121
MDL:MFCD01321162
CID:109583
PubChem ID:2758283
Update Time:2025-07-09

(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
    • 2,2-difluoro-N-[(1R)-1-phenylethyl]ethanimine
    • Benzenemethanamine,N-(2,2-difluoroethylidene)-a-methyl-, (R)- (9CI)
    • (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
    • D2525
    • difluoroethylidenephenylethylamine
    • (R)-N-(2,2-DIFLUOROETHYLIDENE)-ALPHA-METHYLBENZYLAMINE
    • (R)-N-(2,2-DIFLUOROETHYLIDENE)-1-PHENYLETHYLAMINE 98+%
    • CS-0212709
    • Benzenemethanamine, N-(2,2-difluoroethylidene)-alpha-methyl-, (R)- (9CI)
    • (R,E)-N-(2,2-difluoroethylidene)-1-phenylethanamine
    • 160797-29-5
    • AKOS015852904
    • (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine
    • (2,2-DIFLUOROETHYLIDENE)[(1R)-1-PHENYLETHYL]AMINE
    • MFCD01321162
    • MOMZKLAUXURNPG-MRVPVSSYSA-N
    • J-009756
    • BS-21656
    • DTXSID60374259
    • DB-344884
    • MDL: MFCD01321162
    • Inchi: 1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/b13-7+/t8-/m1/s1
    • InChI Key: MOMZKLAUXURNPG-OREIZAMCSA-N
    • SMILES: FC(/C=N/[C@H](C)C1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 183.08600
  • Monoisotopic Mass: 183.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.4A^2

Experimental Properties

  • Color/Form: Light yellow yellow transparent liquid
  • Density: 1.09
  • Boiling Point: 216.2°Cat760mmHg
  • Flash Point: 84.6°C
  • Refractive Index: 85 ° (C=1, MeOH)
  • PSA: 12.36000
  • LogP: 3.08350

(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Pricemore >>

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(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:160797-29-5)(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
Order Number:A1208953
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):346.0
Email:sales@amadischem.com

Additional information on (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine

The (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine: A Comprehensive Overview

The (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine, also known by its CAS number 160797-29-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl group with a substituted ethylamine moiety. The presence of the (R) configuration indicates a specific stereochemistry that plays a crucial role in its biological activity and chemical reactivity.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The incorporation of the 2,2-difluoroethylidene group introduces interesting electronic and steric properties, making it a valuable building block in organic synthesis. Researchers have explored its role in the design of inhibitors for key enzymes involved in metabolic pathways, demonstrating its versatility as a lead compound.

One of the most notable advancements involving this compound is its application in drug discovery programs targeting neurodegenerative diseases. By leveraging computational chemistry techniques, scientists have identified potential binding interactions between this compound and critical protein targets associated with Alzheimer's disease. These findings underscore the importance of understanding the relationship between molecular structure and biological function.

In addition to its pharmacological applications, the (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine has also been studied for its role in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. This dual functionality highlights the compound's potential across multiple disciplines.

From a synthetic perspective, the preparation of this compound involves a series of carefully optimized reactions. The use of asymmetric catalysis has enabled researchers to achieve high enantiomeric excess, ensuring the production of the desired (R) configuration. Such advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production if required.

Looking ahead, ongoing research is focused on further elucidating the mechanistic details of this compound's interactions with biological systems. Advanced spectroscopic techniques and molecular modeling are being employed to provide deeper insights into its mode of action. These efforts are expected to contribute significantly to the development of more effective therapeutic agents.

In conclusion, the (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine represents a promising compound with diverse applications across multiple fields. Its unique structure and stereochemistry make it an invaluable tool for researchers aiming to push the boundaries of organic chemistry and pharmacology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:160797-29-5)(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
A1208953
Purity:99%
Quantity:1g
Price ($):346.0
Email